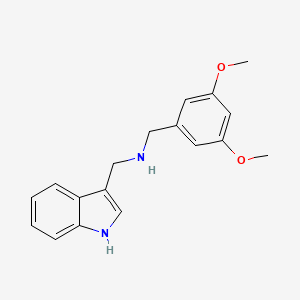
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one is metabolized in the body to produce MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress, mitochondrial dysfunction, and inflammation. These effects make 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one a valuable tool for researchers studying neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one in lab experiments is that it can be used to model Parkinson's disease in animals, allowing researchers to study the disease in a controlled environment. However, there are also limitations to using 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one, including the fact that it is toxic and can cause damage to cells and tissues.
Future Directions
There are several future directions for research involving 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one, including the development of new treatments for Parkinson's disease and the further study of its biochemical and physiological effects. Additionally, researchers may continue to explore the use of 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one as a tool for studying neurodegenerative diseases and drug metabolism.
Synthesis Methods
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one involves the reaction of 4-morpholinecarboxaldehyde and 2-acetylthiazole in the presence of a base, followed by the addition of phenylacetaldehyde and a reducing agent.
Scientific Research Applications
2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one has been used in a variety of scientific research applications, including studies on Parkinson's disease, neurotoxicity, and drug metabolism. 2-(4-morpholinyl)-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one is particularly useful in studies on Parkinson's disease because it has been shown to cause symptoms similar to those seen in Parkinson's patients.
properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-(1-phenylethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(12-5-3-2-4-6-12)13-14(18)16-15(20-13)17-7-9-19-10-8-17/h2-6H,7-10H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFOHMZMYASEZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N=C(S1)N2CCOCC2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
phosphinic acid](/img/structure/B5700205.png)
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)

![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)